4-Morpholino-1-phenyl-1,3,5-triazine-2(1H)-thione
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Overview
Description
4-Morpholino-1-phenyl-1,3,5-triazine-2(1H)-thione is a heterocyclic compound that contains a morpholine ring, a phenyl group, and a triazine ring with a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-1-phenyl-1,3,5-triazine-2(1H)-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method might include the cyclization of a phenyl-substituted guanidine derivative with a morpholine derivative in the presence of a sulfur source.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Morpholino-1-phenyl-1,3,5-triazine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the triazine ring or the phenyl group.
Substitution: The phenyl group or morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide derivative, while substitution could introduce new functional groups to the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Morpholino-1-phenyl-1,3,5-triazine-2(1H)-thione depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to DNA.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives with different substituents, such as:
- 4-Morpholino-1-phenyl-1,3,5-triazine-2(1H)-one
- 4-Morpholino-1-phenyl-1,3,5-triazine-2(1H)-sulfonamide
Uniqueness
4-Morpholino-1-phenyl-1,3,5-triazine-2(1H)-thione is unique due to the presence of the thione group, which imparts specific chemical reactivity and potential biological activity. Its combination of a morpholine ring and a phenyl group also contributes to its distinct properties.
Properties
Molecular Formula |
C13H14N4OS |
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Molecular Weight |
274.34 g/mol |
IUPAC Name |
4-morpholin-4-yl-1-phenyl-1,3,5-triazine-2-thione |
InChI |
InChI=1S/C13H14N4OS/c19-13-15-12(16-6-8-18-9-7-16)14-10-17(13)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI Key |
KGIVWDIOPKSKPV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=S)N(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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